REACTION_SMILES
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[CH3:26][CH2:27][OH:28].[Na+:23].[Na+:25].[OH-:24].[P:1](=[O:2])([O:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])([O:16][CH2:17][CH:18]([CH2:19][Cl:20])[OH:21])[O-:22]>>[Na+:23].[P:1](=[O:2])([O:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])([O:16][CH2:17][CH:18]1[CH2:19][O:21]1)[O-:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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CCCCCCCCCCCCOP(=O)([O-])OCC(O)CCl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCCCCCCCOP(=O)([O-])OCC(O)CCl
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Name
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Type
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product
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Smiles
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[Na+]
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Name
|
|
Type
|
product
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Smiles
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CCCCCCCCCCCCOP(=O)([O-])OCC1CO1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |